molecular formula C22H27N5O3 B12159210 N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide

Cat. No.: B12159210
M. Wt: 409.5 g/mol
InChI Key: WAOJHMCSAIYJPR-UHFFFAOYSA-N
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Description

N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide, also known by its CAS number 149457-03-4 , is a complex organic compound. Its molecular formula is C~22~H~24~N~4~O~3~ with a molecular weight of approximately 392.45 g/mol. Let’s explore its properties and applications.

Preparation Methods

Industrial Production: Industrial-scale production methods for N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide remain proprietary. Companies engaged in pharmaceutical or fine chemical manufacturing may have developed their own processes.

Chemical Reactions Analysis

Reactivity: This compound can undergo various chemical reactions:

    Amide Formation: The acetylamino group reacts with a carboxylic acid to form the amide linkage.

    Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.

    Substitution: Substitution reactions can occur at the benzyl or piperazine ring positions.

Common Reagents and Conditions:

    Amide Formation: Typically, acetic anhydride or acetyl chloride is used as the acetylating agent.

    Oxidation/Reduction: Specific reagents depend on the desired transformation.

    Substitution: Various nucleophiles (e.g., amines, thiols) can substitute functional groups.

Major Products: The major products formed during these reactions would include derivatives of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide, such as modified piperazine derivatives or amide analogs.

Scientific Research Applications

Chemistry:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features.

    Organic Synthesis: It serves as a building block for designing novel compounds.

Biology and Medicine:

    Biological Activity: Investigating its interactions with biological targets (e.g., enzymes, receptors).

    Pharmacology: Assessing its pharmacokinetics and pharmacodynamics.

Industry:

    Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API).

    Fine Chemicals: Applications in specialty chemicals and intermediates.

Mechanism of Action

The precise mechanism of action remains an area of ongoing research. It likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes.

Properties

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide

InChI

InChI=1S/C22H27N5O3/c1-17(28)24-19-7-9-20(10-8-19)25-21(29)15-23-22(30)27-13-11-26(12-14-27)16-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,23,30)(H,24,28)(H,25,29)

InChI Key

WAOJHMCSAIYJPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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